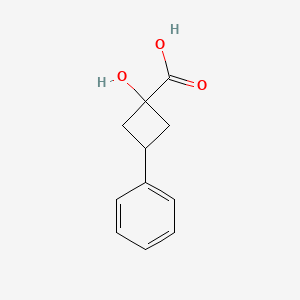

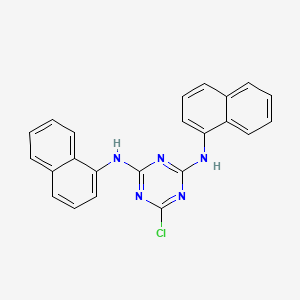

![molecular formula C15H14N4O B2712636 N-(3-(3-甲基咪唑[1,2-a]嘧啶-2-基)苯基)乙酰胺 CAS No. 862811-52-7](/img/structure/B2712636.png)

N-(3-(3-甲基咪唑[1,2-a]嘧啶-2-基)苯基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide” is an organic compound that belongs to the class of imidazo[1,2-a]pyridines . These are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring. Imidazole is a 5-membered ring consisting of three carbon atoms, and two nitrogen centers at the 1- and 3-positions .

Synthesis Analysis

The synthesis of similar compounds, N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines, has been reported. They were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP and the reaction conditions were mild and metal-free .Molecular Structure Analysis

The molecular structure of “N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide” consists of an imidazole ring fused to a pyridine ring. Imidazole is a 5-membered ring consisting of three carbon atoms, and two nitrogen centers at the 1- and 3-positions .Chemical Reactions Analysis

In the synthesis of similar compounds, N-(pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP . The reaction conditions were mild and metal-free .科学研究应用

抗癌和抗肿瘤应用

一项研究设计并合成了 2-[3-苯基-4-(嘧啶-4-基)-1H-吡唑-1-基]乙酰胺的衍生物,测试了它们对 60 个癌细胞系的抗癌活性。一种化合物对八个癌细胞系表现出显着的癌细胞生长抑制作用,突出了这些化合物作为抗癌剂的潜力 (Al-Sanea 等人,2020 年)。另一项研究合成了 3-(甲硫基)-1-苯基-1H-吡唑并[3,4-d]嘧啶衍生物,发现一种对人乳腺腺癌细胞系 MCF7 具有显着的抗肿瘤活性,表明这些化合物与开发新的抗肿瘤疗法有关 (El-Morsy 等人,2017 年)。

成像应用

据报道,一系列新型 2-苯基吡唑并[1,5-a]嘧啶乙酰胺是转运蛋白 (18 kDa) 的选择性配体,DPA-714 专为使用正电子发射断层扫描 (PET) 进行体内成像而设计,展示了这些化合物在神经影像学和神经炎症过程研究中的作用 (Dollé 等人,2008 年)。

抗菌应用

合成了 N-取代苯基乙酰胺苯并咪唑衍生物,并针对耐甲氧西林金黄色葡萄球菌 (MRSA) 进行了分析。一种衍生物表现出有效的抗菌活性,表明这些化合物在解决抗生素耐药性方面很有用 (Chaudhari 等人,2020 年)。类似地,合成包含安替比林部分的新型杂环化合物证明了抗菌活性,进一步强调了这些化合物在开发新的抗菌剂中的重要性 (Bondock 等人,2008 年)。

作用机制

Target of Action

N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide is a complex organic compound that belongs to the class of organic compounds known as imidazopyridines . These are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring

Mode of Action

It is known that imidazopyridines can be functionalized through various chemical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Biochemical Pathways

Imidazopyridines are known to possess a broad range of biological activity . They have been characterized with regard to a broad spectrum of biological effects: antitumor, hypoglycemic, antiviral, antibacterial, antifungal, anti-inflammatory, antipyretic, analgesic, immunomodulatory, and sedative activity .

Result of Action

It is known that imidazopyridines have been used as fluorescent probes for in vitro and in vivo determination of mercury and iron ions .

属性

IUPAC Name |

N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O/c1-10-14(18-15-16-7-4-8-19(10)15)12-5-3-6-13(9-12)17-11(2)20/h3-9H,1-2H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQANHNLQNYDGSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C2N1C=CC=N2)C3=CC(=CC=C3)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

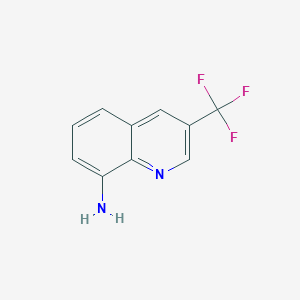

![(E)-2-(1-methylpyrrole-2-carbonyl)-3-[2-(trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B2712555.png)

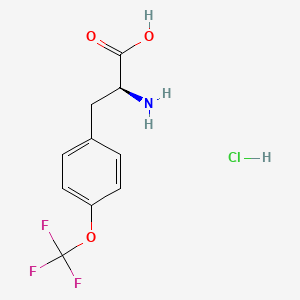

![2-[4-(3-Chlorophenyl)piperazin-1-yl]-4-(4-fluorophenyl)-4-oxobutanoic acid](/img/structure/B2712563.png)

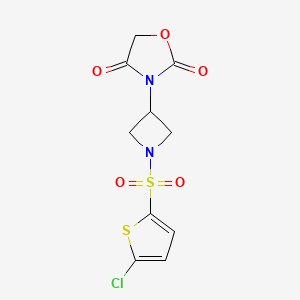

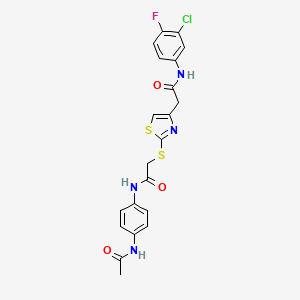

![3-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-N-{[3-(2-oxoazetidin-1-yl)phenyl]methyl}propanamide](/img/structure/B2712564.png)

![[4-(2-Methylpropyl)thiophen-2-yl]methanamine hydrochloride](/img/structure/B2712568.png)

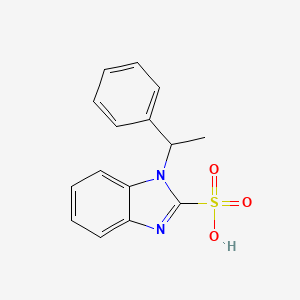

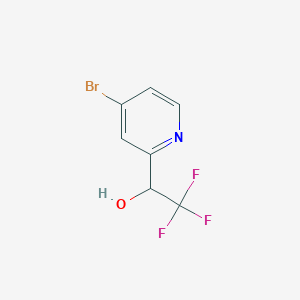

![[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(3-fluorophenyl)methanone](/img/structure/B2712573.png)

![4-methyl-7-[4-nitro-2-(trifluoromethyl)phenoxy]-2H-chromen-2-one](/img/structure/B2712574.png)